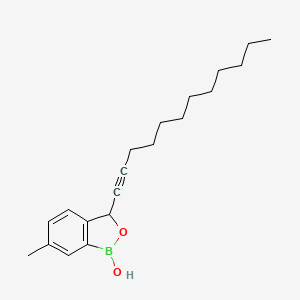
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a benzene ring fused with an oxaborole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodec-1-yne and 6-methyl-2,1-benzoxaborole.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alkylated products.
Wissenschaftliche Forschungsanwendungen
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dodec-1-yn-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: This compound shares the dodec-1-yn-1-yl group but differs in its overall structure and properties.
5-(Dodec-1-yn-1-yl)-2-hydroxybenzene-1,3-dicarbaldehyde: Another compound with a similar alkyne group but different functional groups and applications.
Uniqueness
3-(Dodec-1-yn-1-yl)-6-methyl-2,1-benzoxaborol-1(3H)-ol is unique due to its benzoxaborole core, which imparts distinct chemical and biological properties. The presence of the boron atom allows for specific interactions with biological molecules, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
832726-10-0 |
|---|---|
Molekularformel |
C20H29BO2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
3-dodec-1-ynyl-1-hydroxy-6-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C20H29BO2/c1-3-4-5-6-7-8-9-10-11-12-13-20-18-15-14-17(2)16-19(18)21(22)23-20/h14-16,20,22H,3-11H2,1-2H3 |
InChI-Schlüssel |
YNWPXQYGHMPOKH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC(=C2)C)C(O1)C#CCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




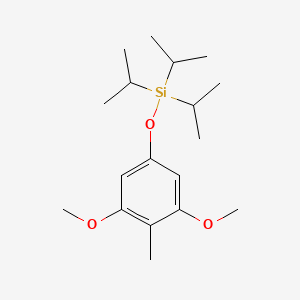


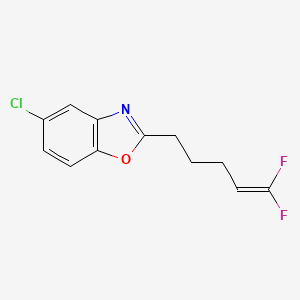
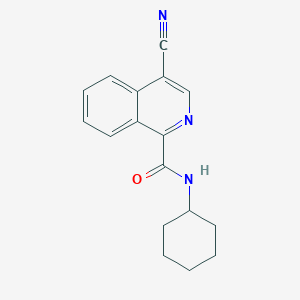
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
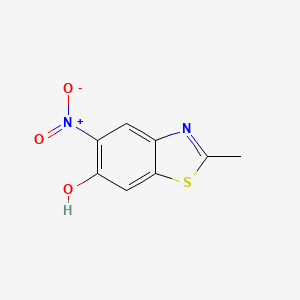
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
